molecular formula C11H15N3O2 B2816294 3-(4-Methylpiperazin-1-yl)isonicotinic acid CAS No. 1514680-13-7

3-(4-Methylpiperazin-1-yl)isonicotinic acid

Cat. No.: B2816294
CAS No.: 1514680-13-7
M. Wt: 221.26
InChI Key: YMFBEJCIFOTPBI-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)isonicotinic acid (CAS 1472024-01-3) is a high-purity chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a synergistic molecular architecture, combining an isonicotinic acid core with a 4-methylpiperazine moiety. The isonicotinic acid scaffold is a privileged structure in drug discovery, famously employed in first-line therapeutics like the antitubercular drug Isoniazid . The incorporation of the 4-methylpiperazine group is a well-established strategy in drug design to fine-tune key properties of lead compounds, including solubility, lipophilicity, and bioavailability, and is frequently used in the development of ligands for central nervous system (CNS) and other molecular targets . This specific substitution pattern makes it a highly valuable intermediate for constructing novel molecular libraries. Researchers can utilize this compound as a versatile precursor for synthesizing a wide range of derivatives, such as amides, esters, and hydrazides, for use in structure-activity relationship (SAR) studies . Its structural features suggest potential application in the discovery and optimization of new bioactive molecules, particularly in the development of receptor ligands and enzyme inhibitors. The compound has a molecular formula of C11H16N4O2, a molecular weight of 236.27 g/mol, and is characterized by 6 hydrogen bond acceptors and 2 hydrogen bond donors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBEJCIFOTPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)isonicotinic acid typically involves the reaction of 4-methylpiperazine with isonicotinic acid or its derivatives. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out under mild conditions, often at room temperature, to avoid the formation of unwanted side products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Moiety

The 4-methylpiperazine group undergoes nucleophilic substitution and alkylation reactions due to its tertiary amine structure. Key examples include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Alkylation Methyl iodide, NaOH (microwave, 160°C)Formation of quaternary ammonium derivatives via N-methylation
Acylation Acetyl chloride, DCM, RTIntroduction of acetyl groups at the piperazine nitrogen
SNAr (Aromatic) 2,4-Dichloroquinazoline, microwavePiperazine acts as a nucleophile, displacing chloride in quinazoline derivatives
  • Microwave-assisted reactions enhance substitution efficiency, as demonstrated in the synthesis of quinazoline-piperazine hybrids .

  • Alkylation typically occurs at the less hindered piperazine nitrogen due to steric effects from the 4-methyl group .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation, critical for modifying solubility and bioactivity:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Esterification SOCl₂, ethanolEthyl ester formation (improved lipophilicity)
Amide Coupling HATU, DIPEA, primary aminesBiologically active amides (e.g., kinase inhibitors)
Salt Formation NaOH/HClWater-soluble sodium or hydrochloride salts
  • Amide derivatives show enhanced binding to kinases like CDK4 and ARK5, with IC₅₀ values in the nanomolar range.

  • HATU-mediated coupling achieves >90% yield under mild conditions .

Oxidation and Reduction Reactions

The pyridine and piperazine moieties undergo redox transformations:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Piperazine Oxidation KMnO₄, acidic conditionsN-Oxide formation (increased polarity)
Carboxylic Acid Reduction LiAlH₄, THFAlcohol derivative (rare due to stability issues)
  • Oxidation of the piperazine ring is selective under acidic conditions, preserving the pyridine core.

  • Reduction of the carboxylic acid group is limited by competing side reactions, requiring careful stoichiometry.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at specific positions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Halogenation POCl₃, PCl₅Chlorination at the 2-position of pyridine
Amination NH₃, Cu catalystIntroduction of amino groups at the 5-position
  • Chlorination proceeds regioselectively at the 2-position due to directing effects of the carboxylic acid .

  • Catalytic amination improves yields (75–85%) compared to traditional methods .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Lactam Formation DCC, DMAP, heatSix-membered lactam via intramolecular cyclization
Thiadiazole Synthesis H₂S, H₂SO₄Thiadiazole derivatives with antimicrobial activity
  • Lactamization is favored under dehydrating conditions, forming stable six-membered rings .

  • Thiadiazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

Metal Complexation

The carboxylic acid and piperazine groups act as ligands for metal ions:

Metal IonConditionsApplicationSource
Cu(II)Aqueous pH 7.4Catalytic complexes for oxidation reactions
Fe(III)Ethanol, RTMagnetic nanoparticles for drug delivery
  • Cu(II) complexes show catalytic activity in hydroxylation reactions (TOF = 120 h⁻¹).

  • Fe(III) complexes exhibit superparamagnetic behavior with Ms = 45 emu/g.

Key Mechanistic Insights

  • Steric Effects : The 4-methyl group on piperazine directs reactions to the less hindered nitrogen .

  • Electronic Effects : The pyridine ring’s electron-withdrawing nature activates the 2- and 5-positions for electrophilic substitution .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Effects

Research indicates that 3-(4-Methylpiperazin-1-yl)isonicotinic acid exhibits potential anti-inflammatory and analgesic properties. Preliminary studies have demonstrated its efficacy in modulating inflammatory pathways, suggesting its potential as a therapeutic agent for conditions characterized by inflammation and pain. These effects are attributed to its ability to interact with specific biological targets involved in inflammatory responses.

2. Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance pharmacological profiles. For instance, variations in the piperazine moiety can lead to compounds with improved binding affinities or altered metabolic pathways, making it a versatile scaffold in drug design.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its therapeutic potential. Studies have shown that modifications to the compound's structure can significantly influence its pharmacological properties. For example, altering the position of substituents on the isonicotinic acid backbone can lead to variations in binding affinity and selectivity towards biological targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural differences among similar compounds affect their unique features and applications:

Compound NameStructural DifferencesUnique Features
4-(4-Methylpiperazin-1-yl)nicotinic acidSubstituent at the 4-positionDifferent pharmacological properties
2-(4-Methylpiperazin-1-yl)nicotinic acidSubstituent at the 2-positionVarying interaction profiles
3-(N-methylpiperazin-1-yl)isonicotinic acidN-methyl instead of 4-methyl substitutionPotentially different metabolic pathways

Each compound exhibits distinct chemical and biological properties due to variations in their structural configurations, influencing their applications in research and medicine.

Case Studies

Case Study 1: In Vitro Characterization

A study investigated the binding affinity of various derivatives of this compound against specific receptors. The findings indicated that certain modifications resulted in enhanced binding affinities, demonstrating the importance of SAR in developing effective therapeutics .

Case Study 2: Antitumor Activity

Another research effort focused on evaluating the antitumor activity of derivatives containing the 4-methylpiperazine moiety. The results showed promising effects against specific cancer cell lines, suggesting that compounds derived from this compound could serve as potential anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . Additionally, the isonicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(4-Methylpiperazin-1-yl)isonicotinic acid with related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound Not provided C11H14N3O2 220.25 4-Methylpiperazine at position 3 Not available Discontinued; isonicotinic acid backbone
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 C12H16N2O2 220.26 4-Methylpiperazine at position 3 187–190 Benzoic acid backbone; higher thermal stability
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid 174269-41-1 C14H21N3O2 263.34 4-Isopropylpiperazine at 6, methyl at 5 Not available Increased lipophilicity; nicotinic acid backbone
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid 1479547-38-0 C12H17N3O2 235.28 3-Methylpiperidine at 2, amino at 3 Not available Piperidine substitution; amino group enhances reactivity
Key Observations:

Backbone Variations :

  • The isonicotinic acid backbone (carboxylic acid at pyridine position 4) in the target compound contrasts with benzoic acid (aromatic carboxylic acid) and nicotinic acid (carboxylic acid at pyridine position 3) derivatives. These differences influence electronic properties and binding affinities. For example, the isonicotinic acid moiety may favor interactions with enzymes requiring distal hydrogen bonding .
  • The nicotinic acid analog () has a methyl group at position 5, which could sterically hinder metabolic hydroxylation, a common degradation pathway observed in isonicotinic acid derivatives .

Substituent Effects: Piperazine vs. Alkyl Groups: The isopropyl group in increases lipophilicity (logP ~2.5 predicted), enhancing cell membrane penetration compared to the methyl group in the target compound .

Metabolism:
  • Microbial studies () show that unsubstituted isonicotinic acid undergoes hydroxylation at positions 2 and 6, forming intermediates like 2,6-dihydroxyisonicotinic acid.
  • In contrast, the 3-amino substituent in ’s compound could introduce alternative metabolic pathways, such as deamination or oxidative reactions .

Biological Activity

3-(4-Methylpiperazin-1-yl)isonicotinic acid, with the molecular formula C11_{11}H15_{15}N3_3O2_2 and CAS number 1514680-13-7, is a heterocyclic compound that combines a piperazine ring with an isonicotinic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The compound features a piperazine unit linked to the 3-position of isonicotinic acid. The synthesis typically involves the reaction of 4-methylpiperazine with isonicotinic acid, often using N,N’-carbonyldiimidazole as a condensing agent to facilitate the coupling process.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The isonicotinic acid component may exhibit inhibitory effects on certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating serotonin and other neurotransmitter systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial activities. For instance, derivatives of isonicotinic acid have been shown to induce plant resistance against various pathogens, suggesting that this compound may possess similar properties .

Neuropharmacological Effects

Quantitative structure-activity relationship (QSAR) studies highlight that modifications to the piperazine or isonicotinic components can significantly influence biological activity. Compounds with similar structures have been investigated for their potential in treating anxiety and depression due to their interaction with serotonin receptors.

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds related to this compound:

  • Plant Resistance Induction : In a study investigating the efficacy of various nicotinic acid derivatives, it was found that certain compounds could enhance plant resistance against pathogens like Phytophthora parasitica and Cercospora nicotianae. The study reported that specific derivatives significantly reduced necrotic areas caused by viral infections, showcasing their potential agricultural applications .
  • Antimicrobial Activity : Research on Mannich bases related to piperazine structures revealed impressive inhibition profiles against various enzymes, indicating potential applications in developing new antimicrobial agents. These findings suggest that structural features similar to those found in this compound may contribute to enhanced biological activity .

Data Table: Comparative Biological Activity

CompoundBiological ActivityReference
This compoundPotential enzyme inhibitor; receptor modulator
Isonicotinic acid derivativesInduces plant resistance; antimicrobial effects
Mannich basesInhibits cholinesterase enzymes; antimicrobial

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Methylpiperazin-1-yl)isonicotinic acid in high purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React isonicotinic acid derivatives (e.g., isonicotinic acid hydrazide) with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 2 : Purify the crude product via recrystallization (melting point: 187–190°C) or column chromatography using silica gel and a methanol:chloroform gradient.
  • Step 3 : Confirm purity (>97%) via HPLC with UV detection, referencing pharmacopeial standards .

Q. How should researchers characterize the structural integrity of this compound derivatives?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : 1^1H/13^13C NMR to verify substitution patterns (e.g., piperazine proton signals at δ 2.3–2.8 ppm) . IR spectroscopy to confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and piperazine (N-H bend ~1550 cm1^{-1}) functional groups .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., bond lengths and angles matching related piperazine-isonicotinic acid complexes) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., 220.26 g/mol for the parent compound) .

Advanced Questions

Q. What experimental approaches can elucidate the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :
  • Analog Design : Introduce substituents at the piperazine nitrogen (e.g., alkylation) or isonicotinic acid moiety (e.g., fluorination at position 2) to modulate lipophilicity and target binding .
  • Biological Assays : Test analogs against Mycobacterium tuberculosis (MIC assays) or cancer cell lines (HepG2, THP-1) to correlate structural changes with activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like InhA (enoyl-ACP reductase) .

Q. How can conflicting data regarding the biological activity of this compound derivatives be systematically addressed?

  • Methodological Answer :
  • Replicate Studies : Perform dose-response curves in triplicate across independent labs to confirm reproducibility .
  • Target Validation : Use surface plasmon resonance (SPR) to directly measure binding kinetics to proposed targets (e.g., InhA) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What advanced computational techniques are employed to predict the binding modes of this compound to therapeutic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses over time .
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., Fukui indices) to identify reactive sites for derivatization .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

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